3-Amino-3-(3-ethylphenyl)propanoic acid
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Overview
Description
3-Amino-3-(3-ethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of propanoic acid, featuring an amino group and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3-ethylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-ethylbenzaldehyde.
Aldol Condensation: The aldehyde undergoes aldol condensation with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced to form the desired amino acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-3-(3-ethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Amino-3-(3-ethylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3-ethylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence metabolic pathways, potentially affecting processes like signal transduction and gene expression.
Comparison with Similar Compounds
- 3-Amino-3-(4-ethylphenyl)propanoic acid
- 3-Amino-3-(4-isopropylphenyl)propanoic acid
- 3-Amino-3-(4-trifluoromethylphenyl)propanoic acid
Comparison:
- Structural Differences: The position and type of substituents on the phenyl ring vary among these compounds.
- Unique Properties: 3-Amino-3-(3-ethylphenyl)propanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-amino-3-(3-ethylphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-2-8-4-3-5-9(6-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) |
InChI Key |
QJWQNTJNPOLIQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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